Benzyl 1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-2,7-diazaspiro[35]nonane-7-carboxylate is a complex organic compound that features a spirocyclic structure with a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate typically involves multiple steps, starting with the formation of the pyrazole ring. One common method involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine . The reaction is catalyzed by vitamin B1, which acts as a green catalyst, providing high yields and reusability .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for scale-up. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzyl 1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Benzyl 1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: It may have applications in drug discovery and development, particularly in designing molecules with specific biological activities.
Mechanism of Action
The mechanism of action of Benzyl 1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets. The pyrazole ring can engage in hydrogen bonding and π-π interactions, influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Benzyl 1-[1-(propan-2-yl)-1H-pyrazol-4-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate
- Benzyl 1-[1-ethyl-1H-pyrazol-4-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate
Uniqueness
Benzyl 1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and interactions. This uniqueness makes it a valuable compound for exploring new chemical and biological properties.
Biological Activity
Benzyl 1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate (CAS Number: 137334-86-2) is a complex organic compound that exhibits a range of biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C22H30N4O2, with a molecular weight of approximately 398.50 g/mol. The compound features a unique spiro structure that contributes to its biological activity.
Property | Value |
---|---|
Molecular Formula | C22H30N4O2 |
Molecular Weight | 398.50 g/mol |
CAS Number | 137334-86-2 |
IUPAC Name | This compound |
This compound interacts with various cellular targets, influencing multiple biological pathways:
- Cell Signaling Modulation : The compound has been shown to affect key signaling pathways such as MAPK/ERK, which are crucial for cell proliferation and differentiation .
- Enzyme Interaction : It may inhibit or activate specific enzymes involved in metabolic processes, potentially altering the activity of cytochrome P450 enzymes.
- Gene Expression Regulation : The compound can modulate gene expression through interactions with transcription factors, influencing processes like apoptosis and cell cycle regulation.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antitumor Activity
In vivo studies have demonstrated the compound's potential as an anticancer agent. For instance, it showed dose-dependent antitumor effects in xenograft models involving non-small cell lung cancer, particularly in cases with KRAS mutations .
Antimicrobial Properties
The compound's structural analogs have displayed antimicrobial activity against various pathogens, suggesting potential applications in treating infections .
Neuroprotective Effects
Some derivatives related to this compound have been investigated for their anticonvulsant properties in animal models, indicating a possible role in neuroprotection and treatment of neurological disorders .
Case Studies and Research Findings
Recent studies have highlighted the diverse applications of this compound:
- In Vivo Efficacy : A study evaluated its effectiveness against tumor growth in mice models and found significant reductions in tumor size upon administration of the compound .
- Biochemical Assays : In vitro assays demonstrated that the compound could modulate cellular responses by interacting with critical signaling pathways, leading to altered gene expression profiles related to cell survival and proliferation.
- Structure-Activity Relationship Studies : Research into related compounds has provided insights into how structural modifications influence biological activity, aiding in the design of more potent derivatives for therapeutic use .
Properties
Molecular Formula |
C22H30N4O2 |
---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
benzyl 3-[1-(2-methylpropyl)pyrazol-4-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate |
InChI |
InChI=1S/C22H30N4O2/c1-17(2)13-26-14-19(12-24-26)20-22(16-23-20)8-10-25(11-9-22)21(27)28-15-18-6-4-3-5-7-18/h3-7,12,14,17,20,23H,8-11,13,15-16H2,1-2H3 |
InChI Key |
LPFKKNFESADUOH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=C(C=N1)C2C3(CCN(CC3)C(=O)OCC4=CC=CC=C4)CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.